(1-Methyl-1H-pyrazol-5-yl)(1-methylpiperidin-4-yl)methanol
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Overview
Description
(1-Methyl-1H-pyrazol-5-yl)(1-methylpiperidin-4-yl)methanol is a chemical compound that features a pyrazole ring and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Methyl-1H-pyrazol-5-yl)(1-methylpiperidin-4-yl)methanol typically involves the reaction of 1-methyl-1H-pyrazole with 1-methylpiperidine under specific conditions. One common method involves the use of nucleophilic substitution and cyclization reactions. For instance, starting materials such as 3-oxy-dithiomethyl butyrate, piperazine, and phenylhydrazine can be used under acid catalysis to achieve the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(1-Methyl-1H-pyrazol-5-yl)(1-methylpiperidin-4-yl)methanol can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyrazole ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
(1-Methyl-1H-pyrazol-5-yl)(1-methylpiperidin-4-yl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1-Methyl-1H-pyrazol-5-yl)(1-methylpiperidin-4-yl)methanol involves its interaction with specific molecular targets. For instance, it may act as an inhibitor or activator of certain enzymes or receptors. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- (1-Methyl-1H-pyrazol-5-yl)(phenyl)methanol
- (1-Methyl-1H-pyrazol-5-yl)(2-pyridinyl)methanol
- (4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)methanol
Uniqueness
(1-Methyl-1H-pyrazol-5-yl)(1-methylpiperidin-4-yl)methanol is unique due to its specific combination of pyrazole and piperidine rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C11H19N3O |
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Molecular Weight |
209.29 g/mol |
IUPAC Name |
(1-methylpiperidin-4-yl)-(2-methylpyrazol-3-yl)methanol |
InChI |
InChI=1S/C11H19N3O/c1-13-7-4-9(5-8-13)11(15)10-3-6-12-14(10)2/h3,6,9,11,15H,4-5,7-8H2,1-2H3 |
InChI Key |
QQJKRYUPCILMPY-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(CC1)C(C2=CC=NN2C)O |
Origin of Product |
United States |
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